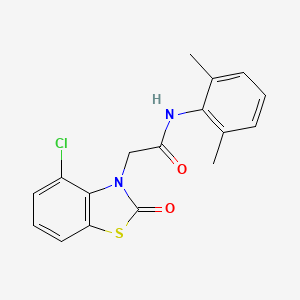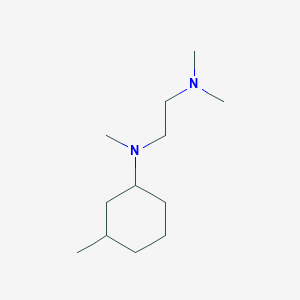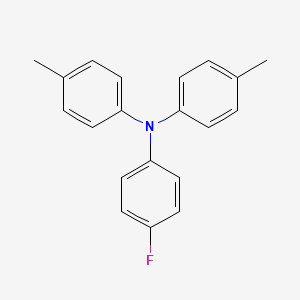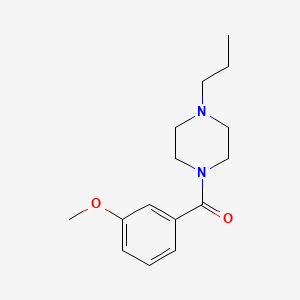![molecular formula C19H13NO6S B5067668 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. MIQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies suggest that 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the growth of various bacteria and fungi. In addition, 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential as a lead compound in the development of new drugs for the treatment of various diseases. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations in lab experiments, including its low solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions related to 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione research. One potential direction is the development of new 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with improved solubility and stability. Another direction is the investigation of the molecular mechanism of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione-induced apoptosis in cancer cells. Furthermore, the potential of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione as a therapeutic agent for the treatment of various diseases, including cancer, microbial infections, and inflammatory disorders, should be explored in clinical studies.
Conclusion:
In conclusion, 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has shown potential applications in various fields of scientific research. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. Although 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations in lab experiments, its potential as a lead compound in the development of new drugs for the treatment of various diseases should be further explored.
Méthodes De Synthèse
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and pyridine to yield 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione. The overall yield of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione synthesis is around 50%.
Applications De Recherche Scientifique
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S/c1-25-13-8-10-14(11-9-13)27(23,24)26-20-18(21)15-6-2-4-12-5-3-7-16(17(12)15)19(20)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAUSBPFUVRYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5067610.png)
![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5067621.png)

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)

![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)